molecular formula C18H34O B12981596 13-Octadecenal CAS No. 69820-24-2

13-Octadecenal

Cat. No.: B12981596
CAS No.: 69820-24-2
M. Wt: 266.5 g/mol
InChI Key: QIRGIHPYVVKWTO-AATRIKPKSA-N
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Description

13-Octadecenal, also known as (Z)-13-Octadecenal, is an organic compound with the molecular formula C18H34O. It is a type of unsaturated aldehyde, specifically an alkenal, characterized by the presence of a double bond at the 13th carbon atom in the carbon chain. This compound is typically found as a colorless to pale yellow oily liquid and is known for its distinctive odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

13-Octadecenal can be synthesized through various methods, including the reduction of unsaturated fatty acids or their derivatives. One common synthetic route involves the partial reduction of 13-octadecenoic acid (oleic acid) using reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H). The reaction typically occurs under controlled conditions to prevent over-reduction to the corresponding alcohol.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of unsaturated fatty acids or esters. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions. The resulting aldehyde is then purified through distillation or other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

13-Octadecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 13-octadecenoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to the corresponding alcohol, 13-octadecenol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Addition: The double bond in this compound can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: 13-Octadecenoic acid.

    Reduction: 13-Octadecenol.

    Addition: 13-Bromo-octadecanal.

Scientific Research Applications

13-Octadecenal has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: It is studied for its role as a pheromone in certain insect species, particularly in the context of pest control.

    Medicine: Research has explored its potential anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications.

    Industry: It is used in the fragrance industry as a component of perfumes and flavorings due to its distinctive odor.

Mechanism of Action

The mechanism of action of 13-Octadecenal varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in the olfactory system of insects, triggering behavioral responses. In medicinal applications, its anti-inflammatory and antioxidant effects are thought to be mediated through the modulation of signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    13-Octadecenol: The corresponding alcohol of 13-Octadecenal, which shares similar chemical properties but differs in its functional group.

    13-Octadecenoic acid: The corresponding carboxylic acid, which is more polar and has different reactivity compared to the aldehyde.

    11-Hexadecenal: Another unsaturated aldehyde with a similar structure but a shorter carbon chain.

Uniqueness

This compound is unique due to its specific position of the double bond and its aldehyde functional group, which confer distinct chemical and biological properties. Its role as a pheromone in insect communication and its potential therapeutic applications further highlight its uniqueness compared to other similar compounds.

Properties

CAS No.

69820-24-2

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

(E)-octadec-13-enal

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,18H,2-4,7-17H2,1H3/b6-5+

InChI Key

QIRGIHPYVVKWTO-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCC=O

Canonical SMILES

CCCCC=CCCCCCCCCCCCC=O

Origin of Product

United States

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